Enhanced Computed Lipophilicity (XLogP3 = 3.9) vs. Amisulpride (XLogP3 = 1.5–2.1)
The target compound exhibits a computed XLogP3 of 3.9, which is approximately 1.8–2.4 log units higher than the atypical antipsychotic amisulpride (XLogP3 = 1.5–2.1) [1][2]. This difference in lipophilicity is consistent with the replacement of the polar ethylsulfonyl and amino groups in amisulpride with a methoxypiperidine moiety in the target compound. Higher XLogP3 values are generally associated with increased passive membrane permeability and enhanced blood-brain barrier penetration potential, which may alter CNS exposure and receptor occupancy profiles relative to amisulpride [1].
| Evidence Dimension | Computed logP (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | Amisulpride: XLogP3 = 1.5–2.1 |
| Quantified Difference | ΔXLogP3 = +1.8 to +2.4 |
| Conditions | Computed by XLogP3 3.0 algorithm in PubChem |
Why This Matters
For CNS-targeted screening programs, the >2-log higher lipophilicity predicts substantially different brain penetration kinetics, making the compound a distinct chemical probe for evaluating lipophilicity-driven target engagement in neurological disease models.
- [1] PubChem Compound Summary for CID 92071039, Computed Properties: XLogP3 = 3.9. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/92071039 (accessed 2026-04-29). View Source
- [2] IUPHAR/BPS Guide to Pharmacology, Amisulpride Ligand Page: XLogP = 2.08. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=5456 (accessed 2026-04-29). View Source
